N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide, also known as ABT-594, is a synthetic compound that has been extensively studied due to its potential as a novel analgesic agent. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide acts as an agonist at the α3β4 and α4β2 nicotinic acetylcholine receptors, which are located in the central and peripheral nervous systems. Activation of these receptors leads to the release of neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in pain signaling pathways. N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has been shown to selectively activate these receptors, leading to a reduction in pain without the unwanted side effects associated with currently available analgesics.
Biochemical and physiological effects:
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in pain signaling pathways. It has also been shown to decrease the release of glutamate, which is involved in the development of chronic pain. In addition, N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has a number of advantages for use in lab experiments. It is highly selective for the α3β4 and α4β2 nicotinic acetylcholine receptors, which allows for specific targeting of pain signaling pathways. It has also been shown to have a low potential for abuse and addiction, which is a major concern with currently available analgesics. However, there are also some limitations to the use of N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide in lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. In addition, its mechanism of action is still not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide. One area of interest is the development of more potent and selective analogs of N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide. Another area of interest is the development of formulations that can be administered via different routes, such as transdermal patches or inhalation, which may have advantages over currently available formulations. In addition, further studies are needed to fully understand the mechanism of action of N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide and to identify potential side effects or limitations of its use. Overall, N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide represents a promising new approach to the treatment of pain and is an area of active research in the scientific community.
Synthesemethoden
The synthesis of N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the cyclobutane ring, which is achieved through a Diels-Alder reaction between a diene and a dienophile. The resulting cyclobutane ring is then functionalized to give the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide has been extensively studied for its potential as a novel analgesic agent. It acts as an agonist at both the α3β4 and α4β2 nicotinic acetylcholine receptors, which are involved in pain signaling pathways. Studies have shown that N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide is effective in reducing pain in various animal models of pain, including acute and chronic pain models.
Eigenschaften
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-2-13(17)16-14(7-4-8-14)10-11-5-3-6-12(15)9-11/h2-3,5-6,9H,1,4,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKSNHRHUSSSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.